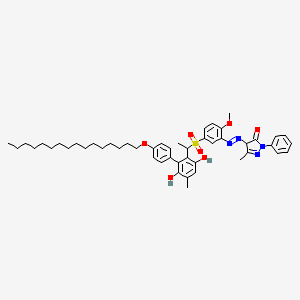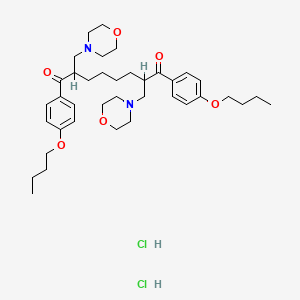
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a synthetic organic compound that belongs to the class of diketones It is characterized by the presence of butoxyphenyl and morpholinylmethyl groups attached to an octanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps:
Formation of the Octanedione Backbone: The initial step involves the preparation of the octanedione backbone through a series of condensation reactions.
Attachment of Butoxyphenyl Groups: The butoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Morpholinylmethyl Groups: The morpholinylmethyl groups are attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the octanedione backbone.
Catalytic Processes: Employing catalysts to enhance the efficiency of electrophilic and nucleophilic substitution reactions.
Purification Techniques: Using chromatography and recrystallization methods to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The butoxyphenyl and morpholinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Similar structure with methoxy groups instead of butoxy groups.
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Ethoxy groups instead of butoxy groups.
Uniqueness
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is unique due to the presence of butoxyphenyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
138371-24-1 |
|---|---|
Molecular Formula |
C38H58Cl2N2O6 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
1,8-bis(4-butoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C38H56N2O6.2ClH/c1-3-5-23-45-35-15-11-31(12-16-35)37(41)33(29-39-19-25-43-26-20-39)9-7-8-10-34(30-40-21-27-44-28-22-40)38(42)32-13-17-36(18-14-32)46-24-6-4-2;;/h11-18,33-34H,3-10,19-30H2,1-2H3;2*1H |
InChI Key |
KVJOSUKBDNBQME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCC)CN4CCOCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


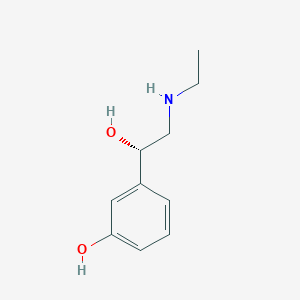
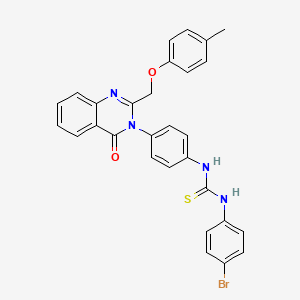

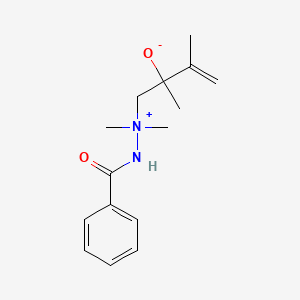
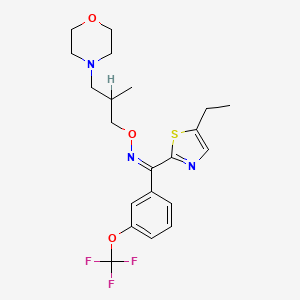
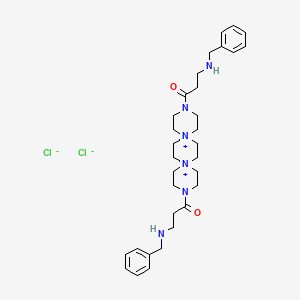
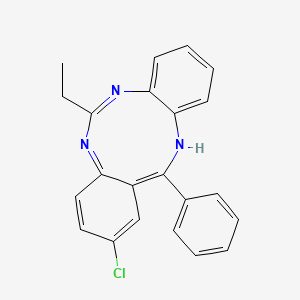

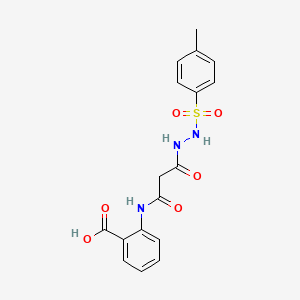
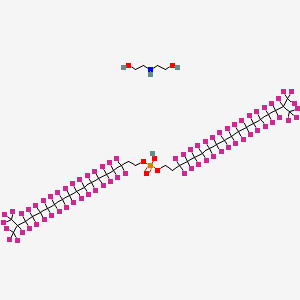

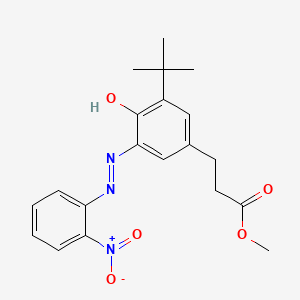
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
